N-(5-(7-methyl-4-morpholino-6-(piperazin-1-ylmethyl)thieno[3,2-d]pyrimidin-2-yl)pyrimidin-2-yl)acetamide
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Overview
Description
N-(5-(7-methyl-4-morpholino-6-(piperazin-1-ylmethyl)thieno[3,2-d]pyrimidin-2-yl)pyrimidin-2-yl)acetamide is a complex organic compound with a molecular formula of C22H28N8O2S and a molecular weight of 468.58 g/mol . This compound is characterized by its unique structure, which includes a thienopyrimidine core, morpholine, and piperazine moieties. It is primarily used in research and development settings .
Preparation Methods
The synthesis of N-(5-(7-methyl-4-morpholino-6-(piperazin-1-ylmethyl)thieno[3,2-d]pyrimidin-2-yl)pyrimidin-2-yl)acetamide involves multiple stepsThe final step involves the acylation of the pyrimidine ring to form the acetamide derivative .
Chemical Reactions Analysis
N-(5-(7-methyl-4-morpholino-6-(piperazin-1-ylmethyl)thieno[3,2-d]pyrimidin-2-yl)pyrimidin-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine or morpholine moieties using reagents like alkyl halides.
Scientific Research Applications
N-(5-(7-methyl-4-morpholino-6-(piperazin-1-ylmethyl)thieno[3,2-d]pyrimidin-2-yl)pyrimidin-2-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-(7-methyl-4-morpholino-6-(piperazin-1-ylmethyl)thieno[3,2-d]pyrimidin-2-yl)pyrimidin-2-yl)acetamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
N-(5-(7-methyl-4-morpholino-6-(piperazin-1-ylmethyl)thieno[3,2-d]pyrimidin-2-yl)pyrimidin-2-yl)acetamide can be compared with other similar compounds, such as:
Thienopyrimidine derivatives: These compounds share the thienopyrimidine core but differ in their substituents.
Morpholine derivatives: These compounds contain the morpholine moiety and exhibit similar chemical properties.
Piperazine derivatives: These compounds include the piperazine ring and are known for their diverse biological activities.
This compound stands out due to its unique combination of structural features, which contribute to its distinct chemical and biological properties .
Properties
Molecular Formula |
C22H28N8O2S |
---|---|
Molecular Weight |
468.6 g/mol |
IUPAC Name |
N-[5-[7-methyl-4-morpholin-4-yl-6-(piperazin-1-ylmethyl)thieno[3,2-d]pyrimidin-2-yl]pyrimidin-2-yl]acetamide |
InChI |
InChI=1S/C22H28N8O2S/c1-14-17(13-29-5-3-23-4-6-29)33-19-18(14)27-20(28-21(19)30-7-9-32-10-8-30)16-11-24-22(25-12-16)26-15(2)31/h11-12,23H,3-10,13H2,1-2H3,(H,24,25,26,31) |
InChI Key |
QWWVAVODMNQVEC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1N=C(N=C2N3CCOCC3)C4=CN=C(N=C4)NC(=O)C)CN5CCNCC5 |
Origin of Product |
United States |
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